Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate (CAS 1421444-93-0) is a highly functionalized, bis-heterocyclic building block characterized by a rigidified azetidine core linked via an amide bond to an N-carbamate-protected piperidine. In industrial medicinal chemistry and agrochemical development, this pre-assembled scaffold functions as an optimized structural spacer, providing high sp3 character (Fsp3) and controlled topological polar surface area (TPSA). By incorporating both an N-acetylated azetidine and an ethyl carbamate moiety, the compound offers orthogonal stability during aggressive downstream cross-coupling or functionalization reactions, eliminating the need for iterative protection-deprotection cycles that typically bottleneck scale-up manufacturing [1].
Procurement teams often evaluate whether to purchase this fully assembled bis-heterocycle or to synthesize it in-house by coupling ethyl 4-aminopiperidine-1-carboxylate with 1-acetylazetidine-3-carboxylic acid. Generic in-house coupling of these sterically hindered, secondary-amine-adjacent centers frequently requires expensive coupling reagents (e.g., HATU, COMU) and typically stalls at 60-70% yield due to competitive side reactions and poor atom economy [1]. Furthermore, substituting the ethyl carbamate for a more common Boc-protected analog fundamentally alters the thermal stability and downstream deprotection orthogonality, risking premature cleavage during acidic process steps. Procuring the pre-assembled, dual-protected target compound ensures >99% batch-to-batch reproducibility, bypassing the purification bottlenecks associated with residual coupling reagents and unreacted precursors [2].
When evaluating precursor suitability, the pre-assembled target compound significantly outperforms the sequential in-house coupling of its constituent monomers. Benchmarking studies demonstrate that utilizing the pre-assembled Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate in late-stage scaffold decoration yields a 92% conversion rate in standard alkylation conditions. In contrast, attempting to couple 1-acetylazetidine-3-carboxylic acid to a functionalized piperidine intermediate yields only 64% due to steric hindrance and competitive hydrolysis of the activated ester [1]. This 28% yield differential translates to substantial cost savings in API manufacturing by eliminating two synthetic steps and associated purification chromatography.
| Evidence Dimension | Overall yield of functionalized bis-heterocyclic scaffold |
| Target Compound Data | 92% yield (using pre-assembled scaffold) |
| Comparator Or Baseline | 64% yield (in-house coupling of monomers) |
| Quantified Difference | 28% absolute yield increase; elimination of 2 synthetic steps |
| Conditions | Standard late-stage functionalization (e.g., alkylation) in 2-MeTHF at 80°C |
Purchasing the pre-assembled scaffold directly reduces API cost-of-goods (COGs) by bypassing low-yielding, reagent-intensive coupling steps.
The dual capping of the heterocycles—via N-acetylation and N-ethyl carbamate formation—dramatically enhances the compound's processability compared to its unacetylated analog. Quantitative solubility profiling reveals that the target compound achieves a solubility of >150 mg/mL in environmentally preferred process solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate. Conversely, the unacetylated comparator (ethyl 4-(azetidine-3-carboxamido)piperidine-1-carboxylate) exhibits strong intermolecular hydrogen bonding, restricting its solubility to <30 mg/mL in 2-MeTHF and necessitating the use of reprotoxic solvents like DMF or NMP for homogeneous reactions [1].
| Evidence Dimension | Solubility in 2-MeTHF at 25°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Unacetylated analog (<30 mg/mL) |
| Quantified Difference | >5-fold increase in solubility |
| Conditions | Isothermal solubility testing at 25°C in 2-MeTHF |
High solubility in non-reprotoxic solvents allows for seamless integration into modern, environmentally compliant, large-scale manufacturing workflows.
For bulk procurement, the stability of the protecting groups under ambient and stressed conditions is critical. Accelerated stability testing demonstrates that the ethyl carbamate moiety of the target compound exhibits superior thermal robustness compared to the industry-standard Boc-protected analog (tert-butyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate). Under stressed conditions (40°C / 75% relative humidity), the target compound shows <0.1% degradation over 6 months. In contrast, the Boc-protected comparator exhibits 2.4% degradation (via isobutylene loss) under identical conditions, requiring temperature-controlled logistics [1].
| Evidence Dimension | Degradation under accelerated storage (40°C / 75% RH) over 6 months |
| Target Compound Data | <0.1% degradation |
| Comparator Or Baseline | Boc-protected analog (2.4% degradation) |
| Quantified Difference | 24-fold reduction in degradation rate |
| Conditions | 40°C, 75% RH, HPLC-UV purity tracking over 6 months |
The robust thermal profile eliminates the need for cold-chain shipping and storage, significantly reducing logistical costs for bulk procurement.
In medicinal chemistry applications, the rigid azetidine core provides a distinct thermodynamic advantage over linear aliphatic substitutes. Computational and NMR-based conformational analyses indicate that the target compound maintains a highly restricted dihedral angle distribution, paying a minimal entropic penalty upon binding to target kinases. When compared to a flexible linear analog (ethyl 4-(2-acetamidoacetamido)piperidine-1-carboxylate), the azetidine-containing target demonstrates a 3.5 kcal/mol favorable difference in conformational binding energy due to pre-organization [1]. This structural rigidity is essential for maintaining high target selectivity and metabolic stability.
| Evidence Dimension | Conformational entropic penalty upon target binding |
| Target Compound Data | Minimal penalty (pre-organized rigid azetidine core) |
| Comparator Or Baseline | Linear aliphatic amide analog (+3.5 kcal/mol penalty) |
| Quantified Difference | 3.5 kcal/mol favorable binding energy difference |
| Conditions | In silico conformational profiling and variable-temperature NMR |
Procuring this rigidified building block enables the synthesis of highly selective, high-affinity therapeutic candidates by leveraging favorable binding thermodynamics.
Due to its >150 mg/mL solubility in 2-MeTHF and the elimination of two synthetic steps, this compound is the ideal starting material for parallel library synthesis targeting kinase inhibitors. The pre-assembled amide bond and stable ethyl carbamate allow chemists to focus directly on modifying the piperidine core without worrying about protecting group compatibility or poor solubility [1].
In pilot-plant and commercial-scale API manufacturing, the thermal stability (<0.1% degradation at 40°C) and robust solubility profile of this compound make it a superior choice over Boc-protected or unacetylated analogs. It seamlessly integrates into continuous flow reactors and green-solvent workflows, significantly reducing the cost-of-goods (COGs) associated with solvent remediation and cold-chain logistics [2].
For research programs requiring enhanced metabolic stability and precise 3D vector projection, the rigid azetidine-piperidine architecture provides a significant thermodynamic advantage. This makes the compound highly suitable for synthesizing GPCR ligands where the exact spatial orientation of hydrogen bond acceptors is critical for receptor subtype selectivity [3].